carboxylic Acid tert-Butyl Ester

描述

属性

IUPAC Name |

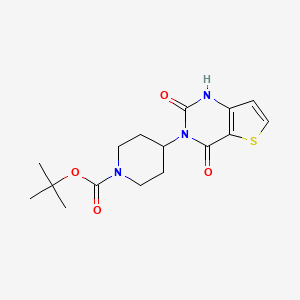

tert-butyl 4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-16(2,3)23-15(22)18-7-4-10(5-8-18)19-13(20)12-11(6-9-24-12)17-14(19)21/h6,9-10H,4-5,7-8H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUFRTFWWBCVPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Carboxylic Acid tert-Butyl Ester can be synthesized through several methods:

Condensation with tert-Butanol: This method involves the reaction of carboxylic acids with tert-butanol in the presence of an acid catalyst.

Bubbling Isobutene Gas: Another method involves bubbling isobutene gas through a solution of the carboxylic acid in the presence of concentrated sulfuric acid.

Use of tert-Butylating Agents: Various tert-butylating agents such as di-tert-butyl dicarbonate, tert-butylisourea, and tert-butyl trichloroacetimidate can also be used.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to batch methods .

化学反应分析

Types of Reactions

Carboxylic Acid tert-Butyl Ester undergoes several types of reactions:

Oxidation: It can be oxidized using reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium reagents (RLi) and Grignard reagents (RMgX).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.

Major Products

The major products formed from these reactions include various esters, alcohols, and amides, depending on the specific reaction conditions and reagents used .

科学研究应用

Synthesis and Reaction Applications

1.1. Green Chemistry Approaches

Recent advancements in green chemistry have highlighted the synthesis of tert-butyl esters using environmentally friendly methods. For instance, a novel approach utilizing bis(trifluoromethanesulfonyl)imide as a catalyst allows for the efficient conversion of carboxylic acids into tert-butyl esters under solvent-free conditions. This method is particularly advantageous for sensitive drug molecules due to its mild reaction environment .

1.2. Protecting Groups in Organic Synthesis

The tert-butyl ester group is extensively employed as a protecting group for carboxylic acids and alcohols. Its stability against nucleophiles and reducing agents makes it ideal for various synthetic routes. The deprotection of tert-butyl esters can be achieved under acidic conditions, facilitating the regeneration of free carboxylic acids .

Polymer Chemistry

2.1. Monomer Production

Carboxylic acid tert-butyl esters, particularly methacrylic acid tert-butyl ester, serve as crucial monomers in the production of polymers used in coatings, adhesives, and paints. These polymers exhibit desirable properties such as durability and resistance to environmental factors .

2.2. Polymerization Techniques

The polymerization of tert-butyl esters can be initiated through various methods, including radical polymerization, which is essential for creating high-performance materials used in industrial applications .

Pharmaceutical Applications

3.1. Drug Development

In pharmaceutical chemistry, tert-butyl esters are utilized in the synthesis of complex drug molecules. Their ability to protect functional groups during multi-step syntheses is invaluable, allowing chemists to navigate complex reaction pathways without compromising sensitive functionalities .

3.2. Case Study: Late-Stage Functionalization

A notable case study involves the late-stage functionalization of drug candidates where tert-butyl esters are employed to protect carboxylic acid groups during synthesis. This strategy enhances the overall yield and efficiency of drug development processes .

Environmental Considerations

The shift towards sustainable practices has led to increased interest in the eco-friendly synthesis of carboxylic acid tert-butyl esters. Techniques that minimize solvent use and reduce waste are becoming standard practice in laboratories focused on green chemistry initiatives .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Protecting group for carboxylic acids | Stability against nucleophiles |

| Polymer Chemistry | Monomer for coatings and adhesives | Enhanced durability |

| Pharmaceutical Development | Intermediate in drug synthesis | Facilitates late-stage functionalization |

| Green Chemistry | Solvent-free synthesis methods | Reduced environmental impact |

作用机制

The mechanism of action of Carboxylic Acid tert-Butyl Ester involves the formation of a stable ester linkage, which can be cleaved under acidic conditions to release the carboxylic acid . The stability of the ester is due to the resonance stabilization and the steric hindrance provided by the tert-butyl group .

相似化合物的比较

Comparison with Similar Compounds

Thermal Stability and Decomposition Mechanisms

Polymer Matrices (Methacrylates vs. Acrylates)

Thermogravimetric analysis (TGA) reveals distinct decomposition pathways for tert-butyl ester-containing polymers (Table 1):

- MA20 (tert-butyl methacrylate-based) : Degrades via depolymerization, releasing tert-butyl methacrylate, followed by oxidation. This limits its utility in high-resolution lithography due to surface topography changes .

- A20 (tert-butyl acrylate-based) : Undergoes clean thermolysis to generate carboxylic acids and intramolecular anhydrides without depolymerization, enabling precise chemical patterning with minimal topographic distortion .

Solubility and Crystallization Behavior

The tert-butyl group enhances solubility in organic solvents (e.g., dichloromethane, THF) compared to methyl esters, which are more polar and prone to crystallization . This property simplifies handling in solution-phase reactions but necessitates careful solvent selection for crystallization-driven purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。